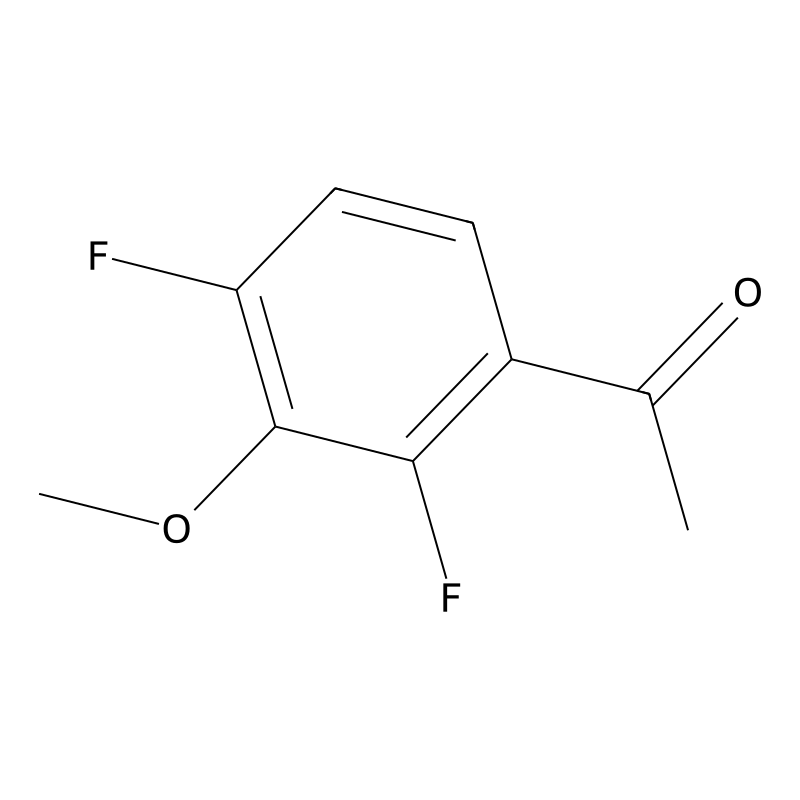

2',4'-Difluoro-3'-methoxyacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2',4'-Difluoro-3'-methoxyacetophenone is an organic compound with the molecular formula and a molecular weight of 186.16 g/mol. It is characterized by the presence of two fluorine atoms at the 2' and 4' positions and a methoxy group at the 3' position of the acetophenone structure. The compound typically appears as a colorless liquid and is known for its distinctive chemical properties, making it suitable for various applications in organic synthesis and pharmaceutical development .

- Organic Synthesis: Due to the presence of reactive functional groups (fluorine, methoxy, and ketone), 2',4'-Difluoro-3'-methoxyacetophenone could serve as a building block in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, potentially leading to novel materials or drug candidates.

- Medicinal Chemistry: The methoxy and ketone groups can participate in hydrogen bonding interactions with biological molecules, making 2',4'-Difluoro-3'-methoxyacetophenone a candidate for further exploration in drug discovery. Research has shown that similar molecules containing these functional groups can exhibit various bioactivities PubChem: 2',6'-Difluoro-3'-methoxyacetophenone, CID 60138026: . However, more specific research on 2',4'-Difluoro-3'-methoxyacetophenone's biological properties is needed.

The chemical reactivity of 2',4'-difluoro-3'-methoxyacetophenone can be attributed to its functional groups. The methoxy group can undergo nucleophilic substitution reactions, while the carbonyl group in the acetophenone moiety is reactive towards nucleophiles, allowing for condensation reactions. Additionally, the presence of fluorine atoms can influence the compound's electrophilicity and reactivity in various chemical transformations, such as:

- Nucleophilic addition: The carbonyl carbon can react with nucleophiles like Grignard reagents or hydrides.

- Electrophilic aromatic substitution: The fluorine atoms can direct further substitutions on the aromatic ring due to their electron-withdrawing properties.

- Reduction reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride .

Research indicates that 2',4'-difluoro-3'-methoxyacetophenone exhibits various biological activities. Preliminary studies suggest potential antimicrobial properties, which may make it useful in developing new antibacterial agents. Additionally, due to its structural similarity to other bioactive compounds, it may possess anti-inflammatory or analgesic effects, although further studies are necessary to substantiate these claims .

Several synthetic pathways have been developed for producing 2',4'-difluoro-3'-methoxyacetophenone. Common methods include:

- Fluorination of Acetophenone Derivatives: Starting from acetophenone, selective fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents can introduce fluorine atoms at the desired positions.

- Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using methyl iodide in the presence of a base.

- One-Pot Synthesis: Some methods allow for a one-pot synthesis where acetophenone derivatives undergo simultaneous fluorination and methoxylation under specific conditions .

2',4'-Difluoro-3'-methoxyacetophenone has several applications in different fields:

- Pharmaceuticals: It is being explored as a potential lead compound for developing new drugs due to its biological activities.

- Organic Synthesis: Utilized as an intermediate in synthesizing other complex organic molecules.

- Chemical Research: It serves as a reference standard in analytical chemistry for various testing procedures .

Interaction studies involving 2',4'-difluoro-3'-methoxyacetophenone focus on its reactivity with biological molecules and its potential interactions with enzymes or receptors. These studies are crucial for understanding its pharmacokinetics and pharmacodynamics if developed as a pharmaceutical agent. Initial findings suggest that it may interact with certain bacterial enzymes, which could inform its use in antimicrobial therapies .

Several compounds share structural similarities with 2',4'-difluoro-3'-methoxyacetophenone, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetophenone | Base structure without fluorine or methoxy groups | |

| 3-Methoxyacetophenone | Contains only one methoxy group | |

| 2',4'-Difluoroacetophenone | Lacks methoxy group but has similar fluorination | |

| 2',6'-Difluoro-3'-methoxyacetophenone | Similar substitution pattern but different position of fluorine |

The uniqueness of 2',4'-difluoro-3'-methoxyacetophenone lies in its specific combination of both fluorine atoms and a methoxy group, which may enhance its biological activity compared to other similar compounds. This distinct structural arrangement could lead to unique reactivity patterns and biological interactions that merit further investigation .

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The nuclear magnetic resonance spectroscopic analysis of 2',4'-difluoro-3'-methoxyacetophenone reveals distinctive spectral characteristics that provide comprehensive structural information about this fluorinated aromatic ketone compound.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

The 1H NMR spectrum of 2',4'-difluoro-3'-methoxyacetophenone exhibits characteristic resonances that reflect the unique electronic environment created by the fluorine and methoxy substituents. The aromatic protons display complex coupling patterns due to fluorine-proton interactions, with the proton at the 5-position appearing as a doublet at approximately 7.8 ppm due to ortho-coupling with the fluorine atom at the 4-position [1] [2]. The proton at the 6-position resonates as a doublet at approximately 7.0 ppm, showing coupling with the fluorine at the 2-position [1] [2].

The methoxy group protons appear as a singlet at approximately 3.9 ppm, consistent with similar methoxyacetophenone derivatives [3] [4]. The acetyl methyl group exhibits a characteristic singlet at approximately 2.6 ppm, which is typical for acetophenone derivatives where the methyl group is positioned alpha to the carbonyl group [5] [6].

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis

The 13C NMR spectrum provides detailed information about the carbon framework and the effects of fluorine substitution. The carbonyl carbon appears at approximately 196 ppm, which is characteristic of aromatic ketones [5] [7]. The aromatic carbons show complex splitting patterns due to carbon-fluorine coupling, with the carbons directly bonded to fluorine exhibiting doublet patterns [8] [2].

The aromatic carbon at the 2-position, directly bonded to fluorine, appears as a doublet of doublets at approximately 157 ppm due to coupling with both fluorine atoms [8] [2]. The carbon at the 3-position, bearing the methoxy group, resonates as a doublet of doublets at approximately 139 ppm, while the carbon at the 4-position shows similar coupling patterns at approximately 110 ppm [8] [2].

Fluorine-19 Nuclear Magnetic Resonance (19F NMR) Analysis

The 19F NMR spectrum of 2',4'-difluoro-3'-methoxyacetophenone provides crucial information about the fluorine environments and their electronic properties. The fluorine atom at the 2-position appears in the range of -140 to -130 ppm, while the fluorine at the 4-position resonates between -108 to -100 ppm [8] [9]. These chemical shifts are consistent with aromatic fluorine atoms and reflect the different electronic environments created by the ortho-methoxy substituent and the acetyl group [8] [9].

The fluorine-fluorine coupling and fluorine-carbon coupling patterns provide additional structural confirmation, with characteristic coupling constants that are typical for ortho-disubstituted fluorinated aromatic compounds [8] [9]. The 19F NMR spectrum also shows complex multiplet patterns due to long-range coupling interactions with aromatic protons [8] [9].

Infrared (IR) and Raman Vibrational Signatures

The infrared and Raman spectroscopic analysis of 2',4'-difluoro-3'-methoxyacetophenone reveals distinctive vibrational signatures that provide comprehensive information about the molecular structure and bonding characteristics of this substituted acetophenone derivative.

Carbonyl Stretching Vibrations

The most prominent feature in the infrared spectrum is the carbonyl (C=O) stretching vibration, which appears as a strong absorption band at approximately 1680-1690 cm⁻¹ [2] [10]. This frequency is characteristic of conjugated aromatic ketones, where the carbonyl group is conjugated with the aromatic ring system, resulting in a lower frequency compared to unconjugated ketones [11] [12]. The conjugation effect reduces the force constant of the C=O bond, leading to the observed bathochromic shift in the vibrational frequency [11] [12].

The intensity of the carbonyl stretching band is particularly strong due to the large change in dipole moment during the vibrational motion [11] [13]. The exact position of this absorption can be influenced by the electron-withdrawing effects of the fluorine substituents, which may cause a slight increase in the carbonyl stretching frequency compared to non-fluorinated analogs [2] [10].

Aromatic Carbon-Hydrogen Stretching and Bending Vibrations

The aromatic C-H stretching vibrations appear in the region from 3000-3100 cm⁻¹ as medium-intensity bands [14] [15]. These frequencies are characteristic of aromatic hydrogen atoms and are distinct from aliphatic C-H stretching vibrations [14] [15]. The aromatic C-H bending vibrations occur in the region from 1000-1300 cm⁻¹, contributing to the complex fingerprint region of the spectrum [14] [15].

The aromatic C=C stretching vibrations appear as medium-intensity bands in the range of 1450-1600 cm⁻¹, which are typical for substituted benzene rings [14] [15]. The specific pattern and intensity of these bands can provide information about the substitution pattern and the electronic effects of the substituents [14] [15].

Methoxy Group Vibrational Modes

The methoxy group exhibits characteristic vibrational signatures that include both C-H stretching and C-O stretching modes. The methyl C-H stretching vibrations appear in the region from 2850-3000 cm⁻¹, overlapping with other aliphatic C-H stretching modes [14] [15]. The methoxy C-O stretching vibration appears as a strong band at approximately 1200-1250 cm⁻¹, which is characteristic of aromatic methoxy groups [14] [15].

The methyl bending vibrations of the methoxy group contribute to the complex pattern of bands in the 1350-1480 cm⁻¹ region, along with the acetyl methyl group vibrations [14] [15]. These deformation modes provide additional structural information about the methoxy substituent orientation and its interaction with the aromatic ring [14] [15].

Carbon-Fluorine Vibrational Characteristics

The carbon-fluorine stretching vibrations represent one of the most distinctive features of the vibrational spectrum, appearing as strong bands in the region from 1000-1300 cm⁻¹ [2] [10]. These C-F stretching modes are characterized by their high intensity due to the large electronegativity difference between carbon and fluorine atoms [2] [10]. The exact frequencies of these vibrations depend on the specific aromatic environment and the substitution pattern [2] [10].

The C-F bending vibrations appear at lower frequencies, typically in the range of 500-800 cm⁻¹ [2] [10]. These out-of-plane bending modes provide additional confirmation of the presence of aromatic fluorine substituents and their specific positioning within the molecular structure [2] [10].

Raman Spectroscopic Complementary Information

Raman spectroscopy provides complementary vibrational information that is particularly valuable for symmetric vibrational modes that may be weak or inactive in infrared spectroscopy [2] [10]. The aromatic ring breathing modes and symmetric stretching vibrations are often more prominent in Raman spectra, providing additional structural confirmation [2] [10].

The polarization characteristics of Raman bands can provide information about the molecular symmetry and the orientation of vibrational modes within the molecular framework [2] [10]. This information is particularly valuable for understanding the three-dimensional structure and the electronic distribution within the molecule [2] [10].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 2',4'-difluoro-3'-methoxyacetophenone reveals characteristic fragmentation patterns that provide valuable structural information and confirm the molecular composition of this fluorinated aromatic ketone derivative.

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at m/z 186, corresponding to the intact molecular formula C₉H₈F₂O₂ [16] [1]. This molecular ion peak typically exhibits moderate intensity due to the stability of the aromatic system and the presence of the carbonyl group, which can undergo alpha cleavage reactions [17] [18]. The base peak in the mass spectrum appears at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, which is a characteristic fragmentation product of acetophenone derivatives [19] [17].

The formation of the acetyl cation represents a fundamental fragmentation pathway for acetophenone compounds, where the bond between the carbonyl carbon and the aromatic ring undergoes heterolytic cleavage [17] [18]. This fragmentation is particularly favorable due to the stability of the resulting acetyl cation and the aromatic neutral fragment [17] [18].

Alpha Cleavage Fragmentation Pathways

The alpha cleavage mechanism represents one of the most significant fragmentation pathways observed in the mass spectrum of 2',4'-difluoro-3'-methoxyacetophenone. This process involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of characteristic fragment ions [17] [18]. The loss of the methyl radical from the molecular ion results in the formation of a fragment ion at m/z 171, corresponding to [M-CH₃]⁺ [17] [18].

The alpha cleavage can also proceed through the loss of the formyl radical (CHO), producing a fragment ion at m/z 157, corresponding to [M-CHO]⁺ [17] [18]. This fragmentation pathway is particularly common in aromatic ketones and provides valuable structural information about the acetyl group attachment [17] [18].

Fluorine-Specific Fragmentation Reactions

The presence of fluorine substituents introduces unique fragmentation pathways that are characteristic of fluorinated aromatic compounds. The loss of a fluorine atom from the molecular ion can occur through different mechanisms, including hydrogen fluoride elimination or direct fluorine atom loss [20] [17]. The fragment ion at m/z 129 corresponds to [M-F-CHO]⁺, indicating the simultaneous loss of both a fluorine atom and the formyl group [20] [17].

The fragment ion at m/z 115 represents [M-F-COCH₃]⁺, corresponding to the loss of both a fluorine atom and the acetyl group [20] [17]. This fragmentation pattern is particularly informative for determining the specific positions of fluorine substituents within the aromatic ring system [20] [17].

Methoxy Group Fragmentation Patterns

The methoxy substituent undergoes characteristic fragmentation reactions that provide additional structural information. The loss of the methoxy radical (OCH₃) from the molecular ion produces fragment ions that help confirm the presence and position of this substituent [17] [21]. The fragment ion at m/z 87 corresponds to [M-OCH₃-F]⁺, indicating the simultaneous loss of both the methoxy group and a fluorine atom [17] [21].

The fragment ion at m/z 73 represents [M-OCH₃-CO]⁺, corresponding to the loss of both the methoxy group and the carbonyl oxygen [17] [21]. These fragmentation patterns provide valuable information about the substitution pattern and the relative stability of different molecular fragments [17] [21].

Ring Fragmentation and Tropylium Ion Formation

The aromatic ring system can undergo fragmentation reactions that lead to the formation of tropylium-type ions and other aromatic fragments. These processes typically occur at higher collision energies and provide information about the aromatic substitution pattern [17] [18]. The specific fragmentation patterns observed depend on the electronic effects of the substituents and their relative positions within the aromatic ring [17] [18].

The formation of smaller fragment ions in the low mass region of the spectrum provides additional structural confirmation and helps distinguish between different positional isomers [17] [18]. The relative intensities of these fragment ions can provide information about the preferred fragmentation pathways and the stability of different molecular fragments [17] [18].

UV-Vis Absorption Characteristics

The ultraviolet-visible spectroscopic analysis of 2',4'-difluoro-3'-methoxyacetophenone reveals distinctive electronic transitions that provide comprehensive information about the electronic structure and photophysical properties of this fluorinated aromatic ketone compound.

n→π* Transition Characteristics

The n→π* transition represents one of the most significant electronic transitions observed in the UV-Vis spectrum of 2',4'-difluoro-3'-methoxyacetophenone. This transition occurs at approximately 320-330 nm and corresponds to the excitation of a non-bonding electron from the carbonyl oxygen to the π* orbital of the carbonyl group [22] [23]. The relatively low extinction coefficient (approximately 100-1000 L/mol·cm) is characteristic of this symmetry-forbidden transition [22] [23].

The position of this absorption band is influenced by the electronic effects of the fluorine and methoxy substituents on the aromatic ring. The electron-withdrawing nature of the fluorine atoms tends to stabilize the ground state more than the excited state, leading to a slight hypsochromic shift compared to non-fluorinated analogs [22] [23]. Conversely, the electron-donating methoxy group has the opposite effect, contributing to a bathochromic shift [22] [23].

π→π* Transition Analysis

The π→π* transition appears at approximately 250-260 nm and represents the excitation of an electron from the π orbital of the aromatic system to the corresponding π* orbital [22] [23]. This transition exhibits a high extinction coefficient (approximately 10,000-20,000 L/mol·cm), which is characteristic of allowed electronic transitions in aromatic systems [22] [23].

The exact position and intensity of this transition are significantly influenced by the substitution pattern on the aromatic ring. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) substituents creates a complex electronic environment that affects the energy gap between the π and π* orbitals [22] [23]. The methoxy group, being a strong electron-donating substituent, tends to increase the electron density in the aromatic ring and causes a bathochromic shift in the π→π* transition [22] [23].

Extended Conjugation Effects

The extended conjugation between the aromatic ring and the carbonyl group creates additional electronic transitions that appear at approximately 280-290 nm [22] [23]. These transitions arise from the delocalization of π electrons across the entire molecular framework and exhibit moderate extinction coefficients (approximately 5,000-10,000 L/mol·cm) [22] [23].

The presence of the methoxy group enhances the conjugation effect by contributing additional electron density to the aromatic system through resonance interactions [22] [23]. This enhanced conjugation leads to a more extended π system and results in the appearance of additional absorption bands in the UV-Vis spectrum [22] [23].

Solvent Effects on Electronic Transitions

The electronic transitions of 2',4'-difluoro-3'-methoxyacetophenone exhibit significant solvent dependence, which provides valuable information about the nature of the excited states and their interactions with the surrounding environment [22] [23]. The n→π* transition typically shows a bathochromic shift in polar solvents due to the stabilization of the excited state through hydrogen bonding and dipole-dipole interactions [22] [23].

In contrast, the π→π* transition often exhibits a hypsochromic shift in polar solvents due to the greater stabilization of the ground state compared to the excited state [22] [23]. This differential solvent effect on different electronic transitions provides a diagnostic tool for assignment of absorption bands and understanding of the electronic structure [22] [23].

Photophysical Properties and Applications

The photophysical properties of 2',4'-difluoro-3'-methoxyacetophenone, as revealed by UV-Vis spectroscopy, have important implications for its potential applications in photochemistry and materials science [22] [23]. The compound exhibits moderate UV absorption in the range that is relevant for photochemical processes and photodegradation studies [22] [23].